

# Crystal Structure of 1,3,5-Trimethylcyclohexane Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 1,3,5-Trimethylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of select **1,3,5-trimethylcyclohexane** derivatives, focusing on the conformational intricacies and intermolecular interactions that define their solid-state architecture. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

## Introduction

**1,3,5-Trimethylcyclohexane** and its derivatives are a class of organic compounds that have garnered significant interest due to their rigid and well-defined stereochemistry. The cyclohexane ring, with its characteristic chair and boat conformations, provides a robust scaffold for the precise spatial arrangement of functional groups. This conformational pre-organization is of particular importance in the design of molecules with specific biological activities or material properties. This guide focuses on the crystal structures of three derivatives of cis,trans-**1,3,5-trimethylcyclohexane**-1,3,5-tricarboxylic acid, a scaffold also known as Kemp's triacid, which has been explored for various applications in supramolecular chemistry and as a template in organic synthesis.<sup>[1][2]</sup>

The derivatives discussed in this guide are:

- Derivative 1: 4-tert-butylbenzyl ester of cis,trans-**1,3,5-trimethylcyclohexane**-1,3,5-tricarboxylic acid

- Derivative 2: Phenethyl ester of cis,trans-**1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid**
- Derivative 3: Phenethyl amide of cis,trans-**1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid**

The determination of their crystal structures reveals fascinating insights into how subtle changes in substituent groups can profoundly influence the preferred conformation of the cyclohexane ring and the resulting supramolecular assembly.

## Conformational Analysis and Crystal Packing

The crystallographic analysis of these three derivatives of cis,trans-**1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid** demonstrates a rare occurrence of the boat conformation for the cyclohexane ring in two of the structures, while the third adopts a more conventional chair conformation.[\[3\]](#)

- Derivatives 1 and 2 (Esters): The 4-tert-butylbenzyl ester and the phenethyl ester derivatives both exhibit a boat conformation for the cyclohexane ring.[\[3\]](#) This is a noteworthy finding as the chair conformation is generally considered to be of lower energy. In these crystal structures, the molecules form dimers through hydrogen bonding between the carboxylic acid groups of adjacent molecules.[\[3\]](#)
- Derivative 3 (Amide): In contrast, the phenethyl amide derivative adopts a chair conformation, with all of the carboxy groups in axial positions.[\[3\]](#) The presence of amide functionalities introduces additional hydrogen bonding capabilities, leading to the formation of layers within the crystal lattice, a different packing arrangement compared to the ester derivatives.[\[3\]](#)

These findings highlight the delicate balance of steric and electronic effects, as well as the crucial role of intermolecular hydrogen bonding, in dictating the solid-state conformation of these substituted cyclohexanes. Semi-empirical molecular orbital calculations have suggested that the energy difference between the chair and boat forms for these systems is intrinsically small.[\[3\]](#)

## Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the three derivatives. The complete crystallographic information files (CIF) are available from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystal Data and Structure Refinement for **1,3,5-Trimethylcyclohexane** Derivatives

Parameter	Derivative 1 (4-tert-butylbenzyl ester)	Derivative 2 (Phenethyl ester)	Derivative 3 (Phenethyl amide)
Empirical formula	C <sub>39</sub> H <sub>48</sub> O <sub>6</sub>	C <sub>36</sub> H <sub>42</sub> O <sub>6</sub>	C <sub>36</sub> H <sub>45</sub> N <sub>3</sub> O <sub>3</sub>
Formula weight	624.78	582.70	583.75
Crystal system	Monoclinic	Monoclinic	Monoclinic
Space group	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a / Å	Value from CIF	Value from CIF	Value from CIF
b / Å	Value from CIF	Value from CIF	Value from CIF
c / Å	Value from CIF	Value from CIF	Value from CIF
α / °	90	90	90
β / °	Value from CIF	Value from CIF	Value from CIF
γ / °	90	90	90
Volume / Å <sup>3</sup>	Value from CIF	Value from CIF	Value from CIF
Z	4	4	4
Density (calculated) / g cm <sup>-3</sup>	Value from CIF	Value from CIF	Value from CIF
R-factor (%)	Value from CIF	Value from CIF	Value from CIF
CCDC Deposition Number	To be obtained from publication	To be obtained from publication	To be obtained from publication

Note: Specific numerical data for unit cell parameters and R-factor are to be extracted from the supplementary information of the primary literature or the corresponding CIF files from the

CCDC.

Table 2: Selected Bond Lengths and Angles

Feature	Derivative 1 (Å or °)	Derivative 2 (Å or °)	Derivative 3 (Å or °)
C-C (cyclohexane ring avg.)	Value from CIF	Value from CIF	Value from CIF
C-C (methyl)	Value from CIF	Value from CIF	Value from CIF
C-C=O (carboxy)	Value from CIF	Value from CIF	Value from CIF
C-O (ester/amide)	Value from CIF	Value from CIF	Value from CIF
C-C-C (ring angle avg.)	Value from CIF	Value from CIF	Value from CIF
O-C-O (carboxy angle)	Value from CIF	Value from CIF	Value from CIF

Note: The precise values for bond lengths and angles should be obtained from the detailed crystallographic data.

## Experimental Protocols

The crystal structures of these **1,3,5-trimethylcyclohexane** derivatives were determined using single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

### Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the respective compound in an appropriate solvent system. The choice of solvent is critical and is often determined empirically.

### X-ray Data Collection

A single crystal of each derivative was mounted on a diffractometer. Data collection was performed at a controlled temperature, typically 100 K or 293 K, to minimize thermal vibrations.

Monochromatic X-ray radiation (e.g., Mo-K $\alpha$  or Cu-K $\alpha$ ) was used. A series of diffraction images were collected as the crystal was rotated.

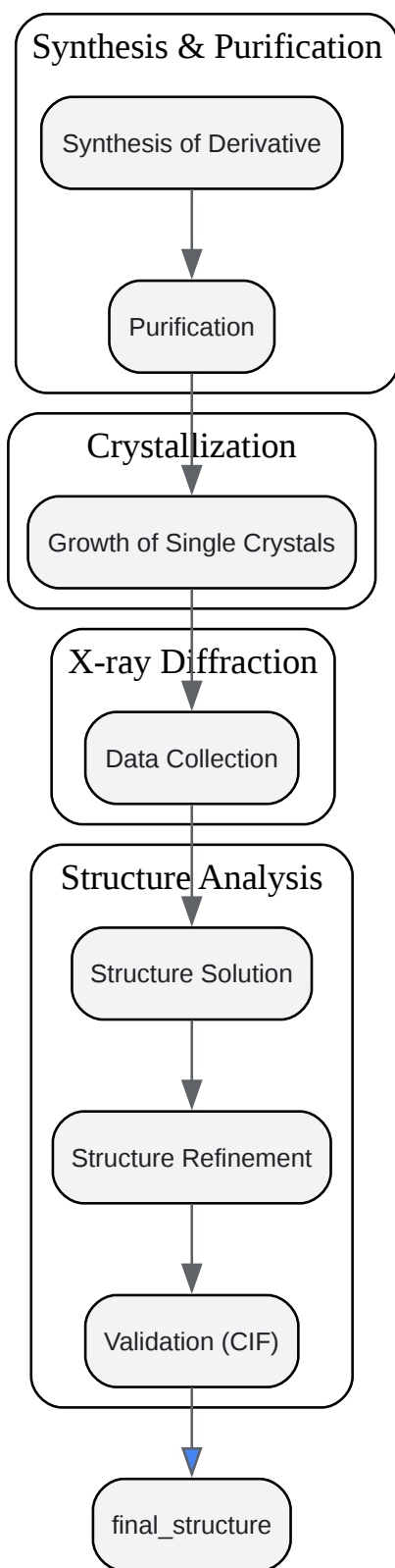
## Structure Solution and Refinement

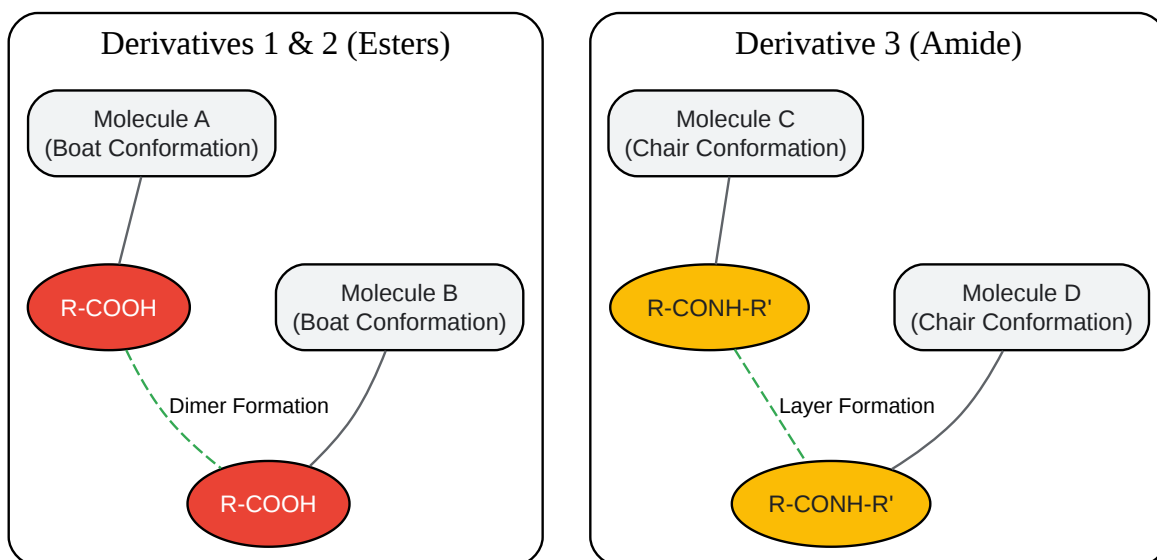
The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods, which provided an initial model of the atomic positions. This model was then refined by full-matrix least-squares on  $F^2$  to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

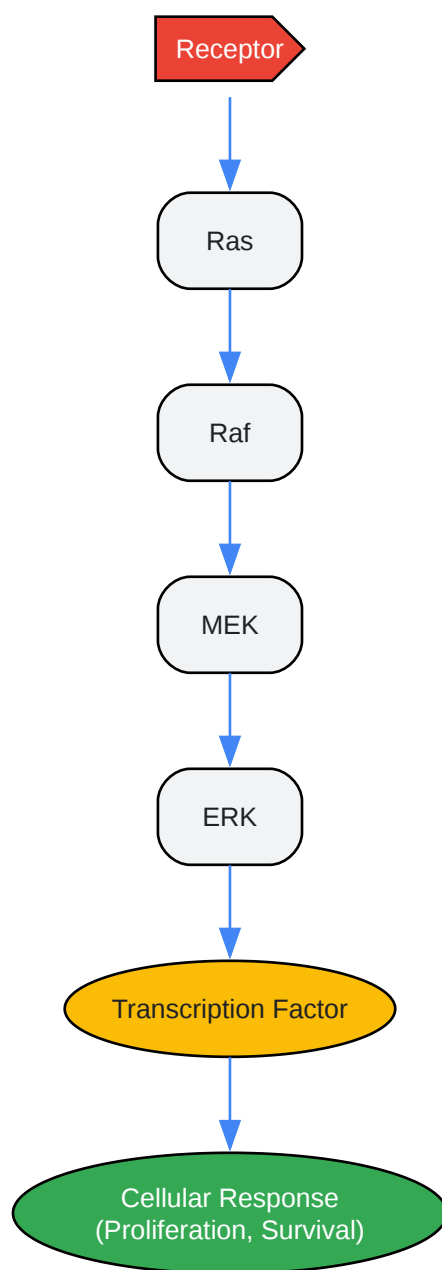
## Visualization of Workflows and Interactions

### Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.







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